(1-(3-Fluorophenyl)ethyl)hydrazine
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Overview
Description
(1-(3-Fluorophenyl)ethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)ethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Fluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(3-Fluorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (1-(3-Fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, ultimately influencing the biological activity of the compound.
Comparison with Similar Compounds
- (1-(4-Fluorophenyl)ethyl)hydrazine
- (1-(3-Methylphenyl)ethyl)hydrazine
- (1-(4-Methylphenyl)ethyl)hydrazine
Comparison: Compared to its analogs, (1-(3-Fluorophenyl)ethyl)hydrazine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target molecules.
Biological Activity
(1-(3-Fluorophenyl)ethyl)hydrazine is an organic compound notable for its hydrazine functional group attached to a substituted ethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and various biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, synthesis methods, and comparative analysis with similar compounds.
The molecular formula of this compound is C9H12F2N2, characterized by the presence of a 3-fluorophenyl group. The fluorine atom significantly influences the compound’s reactivity and biological activity by enhancing lipophilicity, which may improve its ability to cross biological membranes.
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. Such interactions can affect various cellular pathways and processes, influencing the compound's biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with hydrazine moieties are known for their potential antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
- Anticancer Properties : Similar hydrazine derivatives have shown promise in targeting cancer cells through mechanisms such as enzyme inhibition and modulation of cellular pathways. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Phenylhydrazine | Simple phenyl group | Known for synthesizing azo compounds |
4-Fluorophenylhydrazine | Fluorinated phenyl group | Enhanced reactivity due to electronegative fluorine |
3-Methylphenylhydrazine | Methyl substitution on phenyl | Altered steric hindrance affects reactivity |
4-Amino-3-fluorophenylhydrazine | Amino group addition | Potentially higher biological activity due to amino group |
The presence of the fluorinated aromatic system in this compound may impart distinct electronic properties compared to its analogs, enhancing its biological activities.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various hydrazine derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
- Enzyme Inhibition : Another research focused on the enzyme inhibitory potential of hydrazines. It was found that certain derivatives could effectively inhibit specific enzymes involved in cancer progression, indicating a promising avenue for therapeutic applications .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(3-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6(11-10)7-3-2-4-8(9)5-7/h2-6,11H,10H2,1H3 |
InChI Key |
MEWIQSYOPGIYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NN |
Origin of Product |
United States |
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